molecular formula C49H85N2O10PS B1218362 1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE CAS No. 81425-71-0

1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE

Cat. No.: B1218362
CAS No.: 81425-71-0
M. Wt: 925.2 g/mol
InChI Key: QEYOOCBITXGEAT-VZUYHUTRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE is a complex organic compound with a molecular formula of C49H85N2O10PS and a molecular weight of 925.2 g/mol. This compound is notable for its intricate structure, which includes a naphthalene ring, a sulfonylamino group, and multiple ester linkages. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying complex chemical reactions.

    Biology: In the study of cellular processes and as a probe for investigating biological pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which 1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE can be compared with other sulfonylamino and naphthalene-containing compounds.
  • Similar compounds include those with variations in the ester linkages or different substituents on the naphthalene ring .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

81425-71-0

Molecular Formula

C49H85N2O10PS

Molecular Weight

925.2 g/mol

IUPAC Name

[(2R)-3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C49H85N2O10PS/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-37-48(52)58-41-43(61-49(53)38-30-28-26-24-22-20-18-16-14-12-10-8-6-2)42-60-62(54,55)59-40-39-50-63(56,57)47-36-32-33-44-45(47)34-31-35-46(44)51(3)4/h31-36,43,50H,5-30,37-42H2,1-4H3,(H,54,55)/t43-/m1/s1

InChI Key

QEYOOCBITXGEAT-VZUYHUTRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OC(=O)CCCCCCCCCCCCCCC

Synonyms

dansyl-DPPE
N-5-dimethylaminonaphthalene-1-sulfonyl-dipalmitoylphosphatidylethanolamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.